molecular formula C19H20ClN5O4S B15137166 Dhx9-IN-16

Dhx9-IN-16

Cat. No.: B15137166
M. Wt: 449.9 g/mol
InChI Key: SRAYPGGVNBQVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Dhx9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions in large reactors, optimizing reaction conditions, and ensuring stringent quality control measures to produce this compound on a commercial scale .

Chemical Reactions Analysis

Dhx9-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Dhx9-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various biochemical pathways. In biology, this compound helps researchers understand the molecular mechanisms underlying DHX9’s functions in replication, transcription, and RNA processing. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .

Mechanism of Action

Dhx9-IN-16 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition disrupts the unwinding of double-stranded RNA and DNA/RNA hybrids, leading to the accumulation of secondary RNA/DNA structures such as R-loops and circular RNA. This accumulation induces replication stress, cell cycle arrest, and apoptosis in cancer cells with defective mismatch repair pathways. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .

Comparison with Similar Compounds

Dhx9-IN-16 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include other RNA helicase inhibitors like WRN helicase inhibitors and DDX5 inhibitors. this compound stands out for its ability to selectively target DHX9 in cancer cells with defective mismatch repair pathways, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C19H20ClN5O4S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide

InChI

InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26)

InChI Key

SRAYPGGVNBQVPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C

Origin of Product

United States

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